Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin

Description

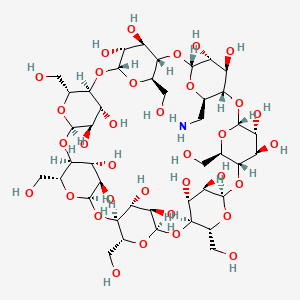

Mono-(6-Amino-6-deoxy)-β-cyclodextrin (βCD-NH₂) is a chemically modified β-cyclodextrin derivative where a single hydroxyl group at the 6-position is replaced by an amino (-NH₂) group . This modification enhances its molecular recognition capabilities, solubility, and host-guest interaction properties, making it valuable in drug delivery, chiral separation, and supramolecular chemistry . The compound (CAS 29390-67-8) has a molecular weight of 1134 g/mol and exhibits excellent water solubility (~50–100 mg/mL) . Its amino group enables covalent conjugation with polymers, biomolecules, and drugs via amide or imine linkages .

Properties

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5-(aminomethyl)-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H71NO34/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-42,44-63H,1-7,43H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBFLQITCMCIOY-FOUAGVGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H71NO34 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1134.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin typically involves a four-step process starting from commercially available beta-cyclodextrin :

Selective Tosylation: Beta-cyclodextrin is selectively tosylated using p-toluenesulfonyl chloride to afford mono-6-(p-toluenesulfonyl)-6-deoxy-beta-cyclodextrin (Ts-CD).

Azide Substitution: The tosyl group is then substituted with an azide group using sodium azide, resulting in mono-6-azido-6-deoxy-beta-cyclodextrin (CD-N3).

Reduction: The azide group is reduced to an amino group using triphenylphosphine followed by hydrolysis, yielding mono-6-amino-6-deoxy-beta-cyclodextrin (CD-NH2).

Hydrochloric Acid Treatment: Finally, the amino group is treated with hydrochloric acid to produce the hydrochloride salt form, this compound hydrochloride (CD-NH3Cl).

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using continuous flow methods. This approach involves the same reaction steps (monotosylation, azidation, and reduction) but under continuous flow conditions, which enhances safety, efficiency, and yield .

Chemical Reactions Analysis

Types of Reactions

Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino group.

Common Reagents and Conditions

Substitution: Sodium azide for azide substitution, triphenylphosphine for reduction.

Oxidation/Reduction: Common oxidizing agents and reducing agents can be used depending on the desired transformation.

Major Products

The major products formed from these reactions include various derivatives of this compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Synthesis of Mono-(6-Amino-6-deoxy)-Beta-Cyclodextrin

The synthesis of CDNH2 typically involves the reaction of beta-cyclodextrin with amino groups under specific conditions. For instance, one common method employs ammonium hydroxide in water at elevated temperatures, yielding a product with a high degree of solubility and stability. The following table summarizes different synthesis methods along with their yields:

| Synthesis Method | Conditions | Yield |

|---|---|---|

| Ammonium hydroxide in water | 50°C for 72 hours | 79% |

| Microwave irradiation | 85°C for 30 minutes | 60% |

| Cation exchange purification | After initial synthesis | Not specified |

Properties of this compound

CDNH2 exhibits unique properties that enhance its utility:

- High Solubility : It significantly improves the solubility of lipophilic substances in aqueous media, making it suitable for various formulations.

- Biocompatibility : The compound is well-tolerated by biological tissues, which is crucial for pharmaceutical applications.

- Zwitterionic Nature : In aqueous environments, CDNH2 exists in a zwitterionic form due to the presence of both positive and negative charges, facilitating interactions with various molecules.

Pharmaceutical Applications

CDNH2 is extensively utilized in drug delivery systems due to its ability to form inclusion complexes with hydrophobic drugs. This property enhances the solubility and bioavailability of poorly soluble compounds. Notable applications include:

- Chiral Separation : It aids in the chiral resolution of racemic mixtures, allowing for the selective separation of enantiomers .

- Targeted Drug Delivery : Its ability to stabilize active pharmaceutical ingredients (APIs) enhances the controlled release profiles of drugs .

Cosmetic Industry

In cosmetics, CDNH2 serves as a carrier molecule that improves the stability and solubility of active ingredients. Its applications include:

- Formulation Stabilization : It helps stabilize sensitive compounds that would otherwise degrade in aqueous formulations .

- Skin Compatibility : Due to its biocompatibility, it is used in topical formulations without causing irritation .

Analytical Chemistry

CDNH2 has found applications in analytical methods such as:

- SERS (Surface Enhanced Raman Spectroscopy) : Modified forms of CDNH2 have been used as substrates for detecting polycyclic aromatic hydrocarbons (PAHs) and flavonoids with high sensitivity .

- Molecular Recognition : Its ability to selectively bind certain analytes makes it valuable in sensor technologies .

Case Study 1: Drug Delivery System

A study demonstrated that CDNH2 could encapsulate anti-cancer drugs effectively, enhancing their solubility and therapeutic efficacy. The inclusion complex formed between CDNH2 and the drug improved bioavailability and reduced side effects compared to free drug administration.

Case Study 2: Cosmetic Formulation

In a formulation study, CDNH2 was incorporated into a moisturizer containing retinol. The cyclodextrin improved the stability of retinol under various conditions while ensuring sustained release upon application to the skin.

Mechanism of Action

The mechanism of action of Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin involves the formation of inclusion complexes with guest molecules. The hydrophobic inner cavity of the cyclodextrin accommodates the guest molecule, while the hydrophilic outer surface interacts with the surrounding environment. This spatial fit is regulated by weak interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces .

Comparison with Similar Compounds

Key Insights :

- Amino vs. Azido: The amino group enables pH-dependent interactions and covalent coupling, while the azido group facilitates bioorthogonal "click" reactions .

- Mono- vs. Heptakis-Substitution: Mono-substituted derivatives retain higher aqueous solubility, whereas heptakis-substituted analogs exhibit stronger guest binding but lower solubility due to increased hydrophobicity .

Challenges :

- Steric hindrance limits polymerization efficiency when βCD-NH₂ is coupled to poly(acrylic acid) (4% modification) .

- Post-polymerization modification with glycidyl methacrylate achieves higher conjugation yields due to epoxy-amine reactivity .

Physicochemical Properties

| Property | βCD-NH₂ | Heptakis(6-amino)-β-CD | Mono-6-azido-β-CD |

|---|---|---|---|

| Solubility in Water | High (50–100 mg/mL) | Low (<10 mg/mL) | Moderate (~30 mg/mL) |

| Stability | Stable at pH 4–8 | Hygroscopic | Light-sensitive |

| Thermal Decomposition | 203°C | 206°C | 206°C |

Notes:

Drug Delivery:

- βCD-NH₂ : Enhances rapamycin solubility (loading efficiency: ~15 wt%) and maintains stability for 30 days . Conjugation with chlorin e6 (Ce6) enables photodynamic therapy in breast cancer models .

- Heptakis(6-amino)-β-CD: Demonstrates superior anti-thrombotic activity when conjugated with THCA derivatives, outperforming native β-CD complexes in vivo .

Molecular Recognition:

- βCD-NH₂ immobilizes on SPR sensor chips for surfactant binding studies, leveraging amino-carboxyl interactions .

- Azido-β-CD serves as a precursor for chiral stationary phases in chromatography .

Research Findings and Data Analysis

Biological Activity

Mono-(6-amino-6-deoxy)-beta-cyclodextrin (CD-NH2) is a modified cyclodextrin that has garnered significant attention due to its unique biological activities and potential applications in drug delivery, molecular recognition, and as a stabilizing agent for various compounds. This article explores the biological activity of CD-NH2, highlighting its synthesis, mechanisms of action, and various applications supported by research findings.

Synthesis of this compound

The synthesis of CD-NH2 typically involves the modification of beta-cyclodextrin through amination processes. For instance, one method employs microwave irradiation to facilitate the reaction between mono-tosylated beta-cyclodextrin and ammonium hydroxide, yielding CD-NH2 with a reported yield of 60% under specific conditions (85°C for 30 minutes) . The structural integrity and purity of the synthesized compound are confirmed using techniques such as NMR spectroscopy and mass spectrometry .

Mechanisms of Biological Activity

CD-NH2 exhibits several mechanisms that contribute to its biological activity:

- Inclusion Complex Formation : CD-NH2 can form inclusion complexes with various lipophilic drugs, enhancing their solubility and bioavailability. This property is particularly useful in pharmaceutical formulations where solubility is a limiting factor .

- Molecular Recognition : The amino group on CD-NH2 allows for specific interactions with target molecules, facilitating molecular recognition processes that are essential in drug delivery systems .

- Stabilization of Active Compounds : CD-NH2 can stabilize sensitive compounds in aqueous environments, preventing degradation and ensuring sustained release profiles .

Research Findings and Case Studies

Numerous studies have investigated the biological activities and applications of CD-NH2. Below are some notable findings:

- Drug Delivery Applications : A study demonstrated that CD-NH2 significantly improved the solubility of poorly soluble drugs, leading to enhanced absorption in biological systems. For example, it was shown to increase the bioavailability of certain anticancer drugs when used in combination therapy .

- Antimicrobial Activity : Research has indicated that CD-NH2 derivatives possess antimicrobial properties. A specific study noted that these compounds exhibited inhibitory effects against various bacterial strains, suggesting potential applications in antimicrobial formulations .

- Chiral Separation : CD-NH2 has been utilized for chiral separation processes due to its ability to selectively interact with enantiomers. This property is advantageous in pharmaceutical chemistry for the development of enantiopure compounds .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimized synthetic routes for Mono-(6-amino-6-deoxy)-β-cyclodextrin, and how do reaction conditions influence yield?

Mono-6-NH2-β-CD is typically synthesized via selective tosylation of β-cyclodextrin (β-CD) at the C6 hydroxyl group, followed by nucleophilic substitution with ammonia or amines. Key steps include:

- Tosylation : 6-monodeoxy-6-mono-O-(p-toluenesulfonyl)-β-CD (6-Ts-β-CD) is prepared under alkaline conditions (e.g., pyridine) at 0–5°C to minimize polysubstitution .

- Amination : The tosyl group is displaced with ammonia (NH3) in DMF or aqueous NH3 at elevated temperatures (60–80°C), yielding Mono-6-NH2-β-CD with >90% substitution efficiency .

- Purification : Column chromatography (e.g., Sephadex LH-20) or recrystallization removes unreacted β-CD and polysubstituted byproducts . Critical factors: Reaction time (>24 hrs for amination), temperature control, and stoichiometric excess of NH3 to ensure mono-functionalization .

Q. How does Mono-6-NH2-β-CD enhance aqueous solubility of hydrophobic drugs, and what methodologies quantify complexation efficiency?

The amino group at C6 increases host-guest binding via protonation (pH <9), enabling electrostatic interactions with anionic drug moieties. Methodologies include:

- Phase solubility studies : Plotting drug solubility vs. cyclodextrin concentration (e.g., Higuchi model) to determine stability constants (K1:1). For rapamycin, K1:1 = 1.2 × 10³ M⁻¹, achieving >100-fold solubility enhancement .

- UV/fluorescence spectroscopy : Monitoring spectral shifts upon complexation (e.g., rapamycin at 278 nm) .

- NMR titration : Assigning chemical shift changes in ¹H-NMR (e.g., Δδ for β-CD H3/H5 protons) to confirm inclusion .

Q. What analytical techniques validate the structural integrity and purity of Mono-6-NH2-β-CD?

- MALDI-TOF MS : Confirms molecular weight (1134 Da) and absence of polysubstituted derivatives .

- ¹H/¹³C-NMR : Peaks at δ 2.8–3.2 ppm (C6-NH2) and δ 102–104 ppm (anomeric carbons) verify functionalization .

- HPLC : Reverse-phase C18 columns with evaporative light scattering detection (ELSD) assess purity (>98%) .

Advanced Research Questions

Q. How can Mono-6-NH2-β-CD be integrated into polymer matrices for sustained drug delivery, and what challenges arise in polymerization?

Post-polymerization modification is preferred due to steric hindrance during direct polymerization:

- Epoxy-amine coupling : Poly(glycidyl methacrylate) (PGMA) reacts with Mono-6-NH2-β-CD via epoxy ring-opening, achieving 85% grafting efficiency .

- Click chemistry : Alkyne-functionalized polymers react with azide-modified β-CD (e.g., CuAAC) for controlled architectures . Challenges: Reduced polymer flexibility and aggregation at high β-CD loading (>10 wt%) .

Q. What role does Mono-6-NH2-β-CD play in electrochemical sensors, and how is its selectivity tuned for specific analytes?

- Surface functionalization : Covalent immobilization on glassy carbon electrodes (GCE) via EDC/NHS chemistry enhances electron transfer for redox probes (e.g., ferrocenemethanol) .

- Selective binding : Protonated NH2 groups (pH 5–7) preferentially bind anionic herbicides (e.g., bentazon) over neutral analogs, with detection limits as low as 0.1 µM .

- Nanocomposites : SiO2@Ag nanoparticles functionalized with Mono-6-NH2-β-CD detect flavonoids (e.g., quercetin) via SERS, achieving LOD = 0.55 ppm .

Q. How do structural modifications (e.g., amino vs. sulfato groups) alter host-guest interactions in Mono-6-NH2-β-CD?

Comparative studies show:

- Amino groups : Enhance binding to carboxylates (e.g., ibuprofen) via ion-dipole interactions (ΔG = −28 kJ/mol) .

- Sulfato groups : Prefer aromatic guests (e.g., fuchsin) via π-π stacking (K1:1 = 2.5 × 10³ M⁻¹) . Methodology: Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility of Mono-6-NH2-β-CD: How do solvent polarity and pH affect dissolution?

- High solubility : Observed in water (50 mg/mL), DMF, and DMSO due to protonation (pH <7) .

- Low solubility : In acetone, methanol, or chloroform (<1 mg/mL) due to deprotonation (pH >9) and reduced polarity . Resolution: Adjust pH to 4–6 for optimal solubility in aqueous buffers .

Q. Why do some studies report variable bioactivity of drug-βCD complexes (e.g., rapamycin)?

- Stability : βCD-NH2-Rapa complexes retain >90% activity after 30 days at 4°C but degrade by 20% at 25°C .

- Dissociation kinetics : Initial rapid release (20% in 24 hrs) followed by equilibrium, requiring refrigeration for long-term storage .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.